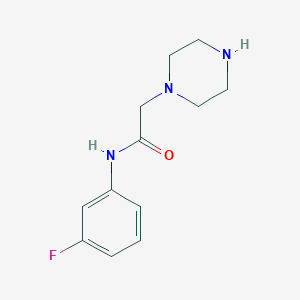

N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide, or NFPPA, is a compound commonly used in scientific research. It is a derivative of the piperazine class of heterocyclic compounds, and it is a useful tool for studying the effects of various drugs and chemicals on the body.

Mechanism of Action

NFPPA works by blocking the action of certain enzymes in the body. It binds to an enzyme called acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By blocking this enzyme, NFPPA prevents the breakdown of acetylcholine, leading to an increase in its concentration in the body. This can lead to a number of effects, depending on the drug or chemical being studied.

Biochemical and Physiological Effects

NFPPA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the body, which can lead to increased alertness and improved cognitive performance. It has also been shown to increase the release of dopamine, a neurotransmitter associated with pleasure and reward. In addition, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

NFPPA has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it has a high overall yield. In addition, it is relatively stable and can be stored for extended periods of time. However, it does have some limitations. It is not water-soluble, so it must be dissolved in an organic solvent before use. In addition, it has a relatively short half-life, so it must be used quickly after synthesis.

Future Directions

There are a number of potential future directions for the use of NFPPA in scientific research. It could be used to study the effects of various drugs on the brain and nervous system, as well as the cardiovascular and immune systems. It could also be used to study the effects of various drugs on cancer cells. In addition, it could be used to study the effects of various drugs on the body's metabolism and energy production. Finally, it could be used to study the effects of various drugs on the body's ability to repair and regenerate itself.

Synthesis Methods

NFPPA can be synthesized in a two-step process. In the first step, 3-fluorophenylamine is reacted with acetic anhydride in the presence of piperazine. This reaction results in the formation of NFPPA. In the second step, the NFPPA is reacted with sodium borohydride in the presence of acetic acid to produce the final product. The overall yield of this reaction is usually high, typically over 90%.

Scientific Research Applications

NFPPA is a useful tool for studying the effects of various drugs and chemicals on the body. It has been used in a number of studies to study the effects of drugs on the nervous system, the cardiovascular system, and the immune system. It has also been used to study the effects of various drugs on cancer cells.

properties

IUPAC Name |

N-(3-fluorophenyl)-2-piperazin-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O/c13-10-2-1-3-11(8-10)15-12(17)9-16-6-4-14-5-7-16/h1-3,8,14H,4-7,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGHUFLJLKKUNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

847761-47-1 |

Source

|

| Record name | N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2527004.png)

![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B2527007.png)

![1-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2527009.png)

![6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2527020.png)

![4-Bromo-N-[3-[[2-chloropropanoyl(methyl)amino]methyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B2527021.png)